![molecular formula C9H8ClN3O3 B2593417 Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 656818-50-7](/img/structure/B2593417.png)
Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention due to their significant photophysical properties .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines can be synthesized through various pathways. For instance, one method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical transformations to improve their structural diversity .Scientific Research Applications
Synthesis and Chemical Reactivity
Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a precursor in the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. The compound, after preparation, is treated with POCl3 to yield a highly reactive 7-chloro derivative, which then reacts with amines, benzyl alcohol, and phenylboronic acid in the presence of a Pd-catalyst to produce 7-substituted derivatives. The regioselectivity of N-alkylation is tunable by the carboxy function, offering pathways to different alkyl derivatives (Drev et al., 2014).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The compound is involved in the synthesis of pyrazolo[1,5-a]pyrimidin-6-ones, starting from its derivatives. These derivatives are obtained by treatment with dimethylformamide dimethylacetal. The compounds bearing a 2-hydroxy group also undergo O-alkylation under these conditions, highlighting the compound's versatility in creating complex molecular structures (Bruni et al., 1994).
Antimicrobial Activity Studies
Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have been synthesized and tested for their antimicrobial properties. The structures of these compounds were confirmed by IR spectroscopy and PMR spectrometry, and several showed promising results in inhibiting microbial growth (Gein et al., 2009).
Exploration of Chemical Structures and Reactivity
The compound serves as a building block for various chemical reactions and structural explorations. For instance, its involvement in selective cyclization modes and the synthesis of model (thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines demonstrates its utility in understanding chemical reactivity and designing new molecular structures (Sweidan et al., 2020).
Tautomerism and Synthesis of Novel Structures
Its derivatives undergo various chemical reactions, showcasing interesting properties like tautomerism and providing pathways for synthesizing novel heterocyclic compounds. These reactions are crucial for expanding the understanding of chemical behavior and for the potential design of new materials or pharmaceuticals (Ochi et al., 1976).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3/c1-16-9(15)6-4-11-13-7(14)2-5(3-10)12-8(6)13/h2,4,11H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSQQYCQROHDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNN2C1=NC(=CC2=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate |
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